![molecular formula C15H17N3O5S B4845440 4-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}-1-BENZENESULFONAMIDE](/img/structure/B4845440.png)
4-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}-1-BENZENESULFONAMIDE
Overview
Description
4-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}-1-BENZENESULFONAMIDE is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzenesulfonamide core with a 3,4-dimethoxyanilino substituent, making it a valuable molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions
4-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}-1-BENZENESULFONAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
4-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}-1-BENZENESULFONAMIDE has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific enzymes.
Mechanism of Action
The mechanism of action of 4-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of enzymes like carbonic anhydrase, which plays a role in various physiological processes. This inhibition can lead to therapeutic effects, particularly in the treatment of diseases like cancer .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- Diethylhexyl Butamido Triazone
Uniqueness
Compared to similar compounds, 4-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}-1-BENZENESULFONAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to inhibit enzymes like carbonic anhydrase makes it particularly valuable in medical research .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(4-sulfamoylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S/c1-22-13-8-5-11(9-14(13)23-2)18-15(19)17-10-3-6-12(7-4-10)24(16,20)21/h3-9H,1-2H3,(H2,16,20,21)(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQLTONYSZNNHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(DIFLUOROMETHOXY)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B4845360.png)
![9-chloro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B4845365.png)
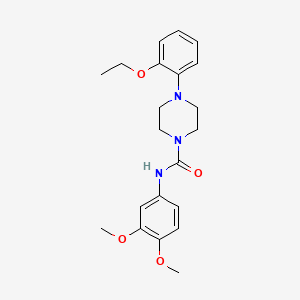
![N'-[4-chloro-3-(trifluoromethyl)phenyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B4845367.png)
![N-[(3,4-dichlorophenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B4845368.png)
![4-{2-Methyl-6-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidin-4-YL}morpholine](/img/structure/B4845376.png)
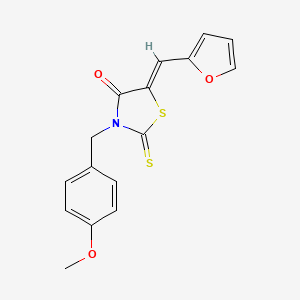
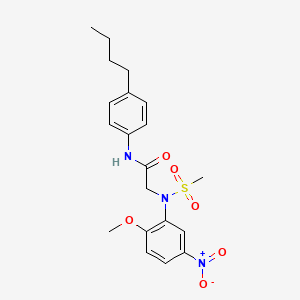
![2-(9-ETHYL-5,5-DIOXIDO-6H-DIBENZO[C,E][1,2]THIAZIN-6-YL)-1-(4-MORPHOLINYL)ETHANONE](/img/structure/B4845418.png)
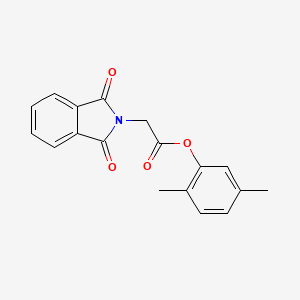
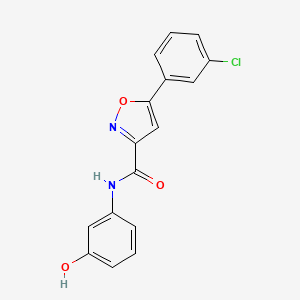

![N-[(2-chlorophenyl)methyl]-1-(4-phenylbenzoyl)piperidine-4-carboxamide](/img/structure/B4845444.png)

